1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one
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Overview
Description
1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one is a complex organic compound featuring a unique structure that combines a thiazepane ring with an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditionsAcid-catalyzed reactions and the use of specific nucleophiles are often employed to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazolidin-2-one derivatives: These compounds share the imidazolidinone core and exhibit similar chemical properties.
Thiazepane derivatives: Compounds with a thiazepane ring structure, often used in medicinal chemistry.
Uniqueness: 1-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development .
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-12-4-2-1-3-11(12)13-5-7-18(9-10-22-13)15(21)19-8-6-17-14(19)20/h1-4,13H,5-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNMIGHBYRBGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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